1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, thiazole derivatives have been synthesized and evaluated for their biological activities . The synthesis often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, it has been predicted to have a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- The reactivity of thiazolidin-4-ones, a core structure related to the chemical , under both microwave irradiation and conventional conditions has been extensively studied. These compounds participate in reactions with electrophiles, leading to a variety of derivatives with potential in further synthetic applications (Al-Zaydi, 2010).
Biological Activity
- Substituted pyridines and purines containing 2,4-thiazolidinedione cores, which share structural motifs with the query compound, have been synthesized and evaluated for their biological activities, including effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in vivo (Kim et al., 2004).
- Another study focused on cyclic imides, closely related to pyrrolidine-2,5-dione, explored their ability to reverse amnesia in mice, providing insights into potential therapeutic applications for cognitive disorders (Butler et al., 1987).
Synthesis of Structurally Diverse Libraries
- Research on generating structurally diverse libraries through reactions involving thiazole derivatives illustrates the broad synthetic utility of such compounds in creating a wide array of chemically interesting and potentially biologically active molecules (Roman, 2013).
Antiproliferative Activity
- Pyridine linked thiazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of thiazole-containing compounds in anticancer drug development (Alqahtani & Bayazeed, 2020).
Mechanism of Action
Target of Action
It contains athiazole ring, which is found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It also contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Pyrrolidine derivatives also possess various biological activities .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have significant analgesic and anti-inflammatory activities .
Future Directions
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a core structural motif found in many potent biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The pyrrolidine-2,5-dione group is also a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
For instance, thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression . Similarly, pyrrolidine derivatives have been reported to interact with enantioselective proteins, leading to different biological profiles .
Properties
IUPAC Name |
1-[[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S.ClH/c18-11-3-4-12(19)17(11)7-10-8-20-13(16-10)15-9-2-1-5-14-6-9;/h1-2,5-6,8H,3-4,7H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBANJMEOUVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.